molecular formula C13H18N2O3 B14414442 2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine CAS No. 87190-54-3

2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine

Cat. No.: B14414442
CAS No.: 87190-54-3
M. Wt: 250.29 g/mol
InChI Key: ZFDXVDSFRQQBOW-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine is an organic compound that belongs to the class of oxazolidines These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine typically involves the reaction of a nitro compound with an appropriate amine and an aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the formation of the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The oxazolidine ring can be opened under acidic or basic conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: The major product is typically an amine derivative.

    Reduction: The major product is an opened ring structure with functional groups depending on the reaction conditions.

    Substitution: The major products are substituted phenyl derivatives.

Scientific Research Applications

2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Its derivatives may have potential as pharmaceutical agents due to their unique chemical properties.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazolidine ring can interact with biological macromolecules, potentially inhibiting their function. The tert-butyl and phenyl groups contribute to the compound’s stability and specificity in binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-5-nitro-3-phenyl-1,2-oxazolidine: Unique due to its specific substituents.

    3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar in having tert-butyl groups but different in functional groups and applications.

    2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: Similar in having tert-butyl groups but different in the core structure and applications.

Properties

CAS No.

87190-54-3

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-tert-butyl-5-nitro-3-phenyl-1,2-oxazolidine

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)14-11(9-12(18-14)15(16)17)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3

InChI Key

ZFDXVDSFRQQBOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(CC(O1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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